

# Deoxyguanosine metabolism in mitochondrial function

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An In-depth Technical Guide to **Deoxyguanosine** Metabolism in Mitochondrial Function

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Mitochondria, the powerhouses of the cell, rely on the integrity of their own genetic material, mitochondrial DNA (mtDNA), for proper function. The maintenance of mtDNA is critically dependent on a steady and balanced supply of deoxyribonucleoside triphosphates (dNTPs). **Deoxyguanosine** kinase (dGK), a key enzyme in the mitochondrial salvage pathway, plays a pivotal role in this process by phosphorylating **deoxyguanosine** (dG) and deoxyadenosine (dA). Dysregulation of **deoxyguanosine** metabolism, primarily through mutations in the DGUOK gene encoding dGK, leads to a depletion of the mitochondrial dGTP pool, resulting in mtDNA depletion syndromes (MDS). These devastating disorders typically manifest as severe hepatocerebral or myopathic phenotypes. This technical guide provides a comprehensive overview of **deoxyguanosine** metabolism in the context of mitochondrial function, detailing the biochemical pathways, the pathological consequences of their disruption, and the experimental methodologies used to investigate these processes.

### Introduction

Mitochondrial DNA is a small, circular genome that encodes essential subunits of the oxidative phosphorylation (OXPHOS) system. Unlike nuclear DNA, mtDNA replication is not restricted to the S-phase of the cell cycle and occurs in post-mitotic cells. This necessitates a constant



supply of dNTPs within the mitochondria. Mammalian cells have two pathways for dNTP synthesis: the de novo pathway, which is primarily active in proliferating cells, and the salvage pathway, which recycles deoxyribonucleosides. Mitochondria heavily rely on the salvage pathway for their dNTP supply.

**Deoxyguanosine** kinase (dGK) is a rate-limiting enzyme in the mitochondrial purine salvage pathway.[1] It catalyzes the phosphorylation of **deoxyguanosine** (dG) and deoxyadenosine (dA) to their monophosphate forms, which are then further phosphorylated to dGTP and dATP, respectively, for incorporation into mtDNA.[2] Mutations in the DGUOK gene lead to dGK deficiency, causing an imbalance in the mitochondrial dNTP pool and subsequent mtDNA depletion.[2][3] This impairment of mtDNA maintenance underlies the pathophysiology of a specific form of mitochondrial DNA depletion syndrome (MDS), a group of autosomal recessive disorders characterized by a severe reduction in mtDNA content in affected tissues.[4]

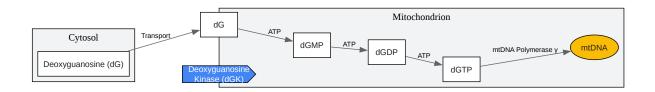
# The Central Role of Deoxyguanosine Kinase in Mitochondrial Homeostasis

The DGUOK gene, located on chromosome 2p13, provides the instructions for synthesizing **deoxyguanosine** kinase.[5][6] This enzyme is crucial for maintaining the mitochondrial pool of purine deoxynucleotides.[7]

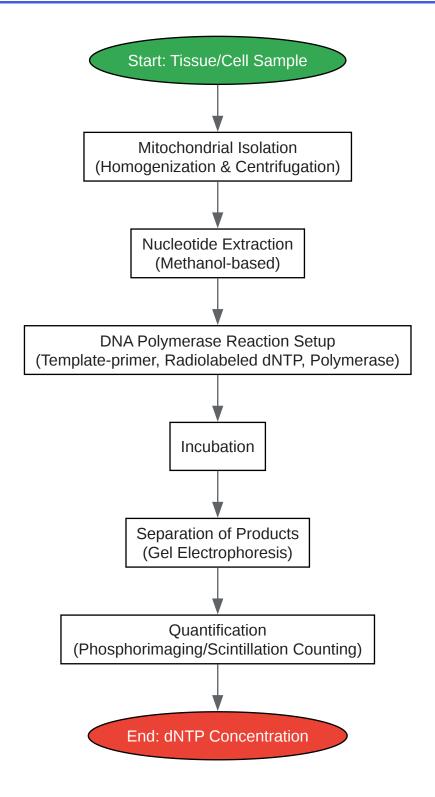
## Biochemical Pathway of Deoxyguanosine Metabolism in Mitochondria

The mitochondrial salvage pathway for purine deoxyribonucleosides is a critical process for mtDNA maintenance. **Deoxyguanosine** is transported into the mitochondria where it is phosphorylated by dGK.

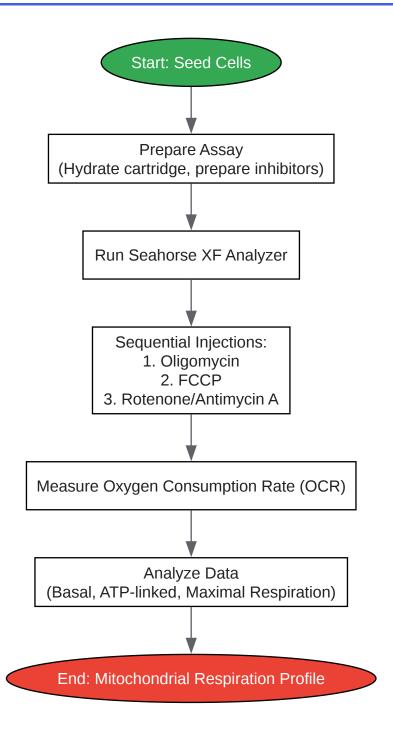












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